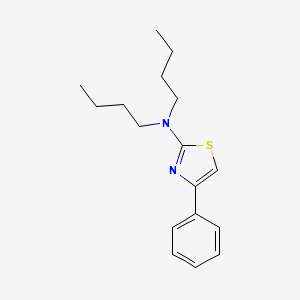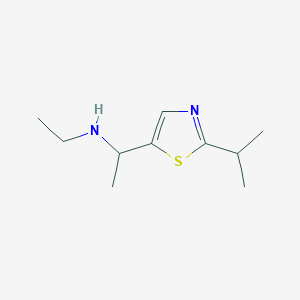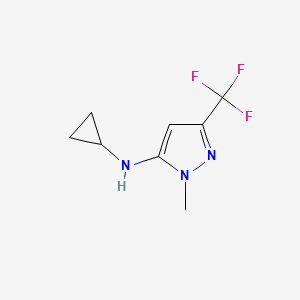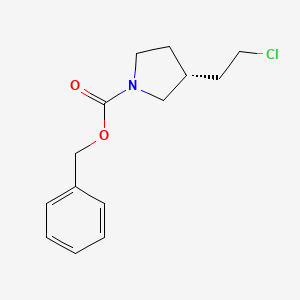![molecular formula C15H22N4O2 B13970692 (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-67-8](/img/structure/B13970692.png)
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Morpholinopropyl Group: The benzimidazole core is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinopropyl group.
Addition of the Methanol Moiety: Finally, the compound is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholinopropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methanol moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-3-methyl-3H-imidazol-4-yl)methanol: Shares the imidazole core but lacks the morpholinopropyl group.
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride: Contains an imidazole ring with different substituents.
Uniqueness
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is unique due to the presence of the morpholinopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
857070-67-8 |
|---|---|
Formule moléculaire |
C15H22N4O2 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
[2-(3-morpholin-4-ylpropylamino)-3H-benzimidazol-5-yl]methanol |
InChI |
InChI=1S/C15H22N4O2/c20-11-12-2-3-13-14(10-12)18-15(17-13)16-4-1-5-19-6-8-21-9-7-19/h2-3,10,20H,1,4-9,11H2,(H2,16,17,18) |
Clé InChI |
JBSDUDTXBQSWNN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=NC3=C(N2)C=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
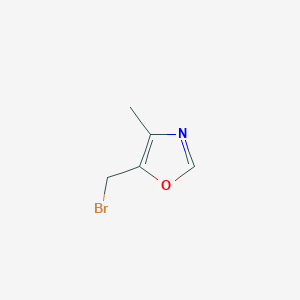
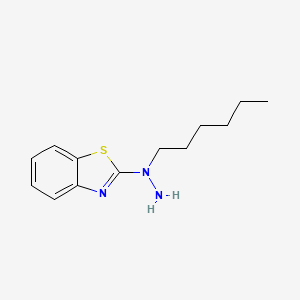
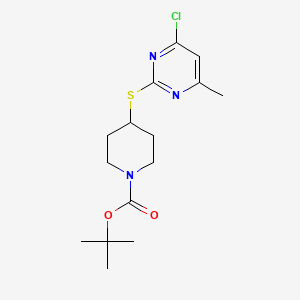
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
